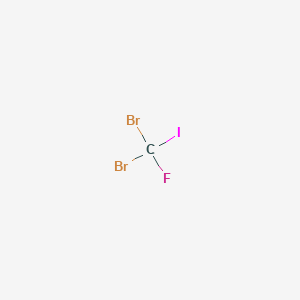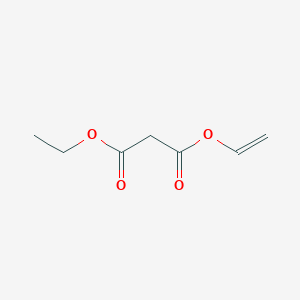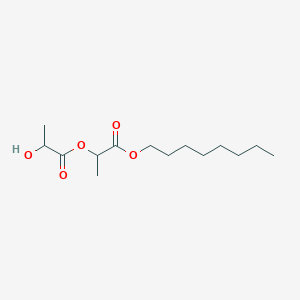
1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate is an organic compound with a complex structure It is characterized by the presence of an octyloxy group, a ketone group, and a hydroxypropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate typically involves the esterification of 2-hydroxypropanoic acid with an appropriate alcohol, followed by the introduction of the octyloxy group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced techniques such as reactive distillation and membrane reactors can further optimize the production process. These methods allow for the separation and purification of the desired product in a more environmentally friendly and cost-effective manner .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-oxopropanoic acid, while reduction of the ketone group can produce 1-(Octyloxy)-1-hydroxypropan-2-yl 2-hydroxypropanoate .
Applications De Recherche Scientifique
1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-hydroxypropanoate: Similar structure but with an ethyl group instead of an octyloxy group.
Methyl 2-hydroxypropanoate: Contains a methyl group instead of an octyloxy group.
Isopropyl 2-hydroxypropanoate: Features an isopropyl group in place of the octyloxy group.
Uniqueness
1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties. This makes it more hydrophobic compared to its analogs, potentially enhancing its interaction with lipid membranes and hydrophobic molecular targets .
Propriétés
Numéro CAS |
5394-45-6 |
|---|---|
Formule moléculaire |
C14H26O5 |
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
(1-octoxy-1-oxopropan-2-yl) 2-hydroxypropanoate |
InChI |
InChI=1S/C14H26O5/c1-4-5-6-7-8-9-10-18-14(17)12(3)19-13(16)11(2)15/h11-12,15H,4-10H2,1-3H3 |
Clé InChI |
SIXCXGVWPHALCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C(C)OC(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


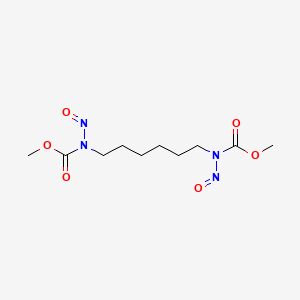
![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)
![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)

![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)



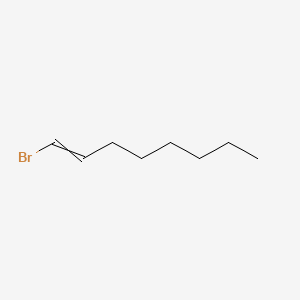
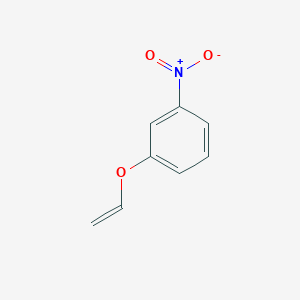
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)

